

A Technical Guide to Sodium Cyanoborohydride: From Discovery to Modern Synthesis

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Compound of Interest

Compound Name: *Sodium cyanoborohydride*

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Abstract

Sodium cyanoborohydride (NaBH_3CN) stands as a cornerstone reagent in modern organic synthesis, prized for its remarkable chemoselectivity and mild reducing power. Its discovery and development represent a significant milestone in the quest for nuanced and controllable chemical transformations. This in-depth guide traces the historical trajectory of NaBH_3CN , from its conceptual origins in the broader field of borane chemistry to its synthesis and eventual establishment as the reagent of choice for reductive amination. We will delve into the fundamental principles governing its unique reactivity, explore its mechanism of action, and provide field-proven protocols for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals who seek a comprehensive understanding of this versatile synthetic tool.

Part 1: The Genesis of a Selective Reagent - Discovery and Early Synthesis

The story of **sodium cyanoborohydride** is intrinsically linked to the pioneering work in boron chemistry that began in the early 20th century. The systematic investigation of boron hydrides, or boranes, by German chemist Alfred Stock from 1912 to 1937 laid the theoretical groundwork for an entirely new class of reagents.^[1] This research eventually led to the development of sodium borohydride (NaBH_4), a powerful and versatile reducing agent. However, the high

reactivity of NaBH_4 limited its use in complex syntheses where multiple sensitive functional groups were present. The need for milder, more selective reagents became a driving force for further innovation.

The first breakthrough towards the cyanoborohydride class of compounds was achieved in 1951 by the renowned chemist Georg Wittig. He was the first to synthesize a cyanoborohydride salt, specifically lithium cyanoborohydride, by treating lithium borohydride with hydrogen cyanide.^[2] Shortly thereafter, the corresponding sodium salt, **sodium cyanoborohydride**, was synthesized using a similar approach by reacting sodium borohydride (NaBH_4) with highly toxic hydrogen cyanide (HCN).^{[2][3][4]}

While effective, this original synthesis route posed significant safety hazards due to the use of HCN gas. A subsequent refinement in methodology provided a much safer and more practical synthesis by reacting sodium cyanide (NaCN) with a borane-tetrahydrofuran ($\text{BH}_3 \cdot \text{THF}$) complex.^{[2][5][6]} This innovation made NaBH_3CN more accessible for widespread laboratory use and paved the way for its popularization in the 1970s, largely driven by its application in the reductive amination reaction.^[7]

Protocol 1: Synthesis of Sodium Cyanoborohydride

Two primary methods for the synthesis of NaBH_3CN are historically significant. The first, involving hydrogen cyanide, is now largely superseded by the safer borane-based method.

Method A: From Sodium Borohydride and Hydrogen Cyanide (Historical Method)

- Step 1: To a rapidly stirred slurry of sodium borohydride (2.09 mol) in 1000 mL of tetrahydrofuran (THF), a solution of hydrogen cyanide (58.8g) in 294g of THF is added at 25°C.^[5]
- Step 2: A slow evolution of hydrogen gas will be observed. The reaction mixture is stirred for 1 hour at 25°C.^{[4][5]}
- Step 3: The mixture is then heated to reflux until the evolution of hydrogen gas ceases, indicating the completion of the reaction.^{[4][5]}
- Step 4: After cooling, the reaction mixture is filtered. The THF is removed from the filtrate under vacuum to yield solid **sodium cyanoborohydride**.^{[4][5]}

Method B: From Borane-THF and Sodium Cyanide (Safer, Preferred Method)

- Step 1: Under a nitrogen atmosphere, 2 moles of a 1.0M solution of $\text{BH}_3\cdot\text{THF}$ are added dropwise over 1.5 hours to a solution of sodium cyanide (2.06 mol) in 300 mL of THF.[5]
- Step 2: The reaction mixture is stirred for an additional 4 hours at room temperature.[5]
- Step 3: The mixture is then heated to reflux for 7 hours.[5]
- Step 4: After cooling to room temperature, any unreacted NaCN is removed by filtration under nitrogen.[5]
- Step 5: The filtrate is evaporated to dryness under reduced pressure at 60°C to yield the final product.[5]

Part 2: The Chemistry of Selectivity - Properties and Mechanism

The synthetic utility of **sodium cyanoborohydride** stems from its moderated reactivity compared to its parent compound, sodium borohydride. This difference is a direct consequence of its molecular structure.

Structural Basis for Selectivity

The key to NaBH_3CN 's selectivity is the presence of the strongly electron-withdrawing cyanide (-CN) group attached to the boron atom.[2][8] This group pulls electron density away from the boron-hydrogen bonds, making the hydride ions (H^-) less nucleophilic and therefore less reactive.[2][9] This electronic effect results in a milder reducing agent that can discriminate between different functional groups.[2][10]

Property	Sodium Borohydride (NaBH ₄)	Sodium Cyanoborohydride (NaBH ₃ CN)
Molar Mass	37.83 g/mol	62.84 g/mol [2]
Reactivity	Strong	Mild, Selective [2][8]
Reduction Scope	Aldehydes, Ketones, Acyl Chlorides	Iminium Ions, Aldehydes/Ketones (at low pH) [2][4]
pH Stability	Decomposes in acid	Stable to pH 3 [8]
Solvent Compatibility	Protic and Aprotic Solvents	Water, Protic Solvents (e.g., MeOH, EtOH) [8]

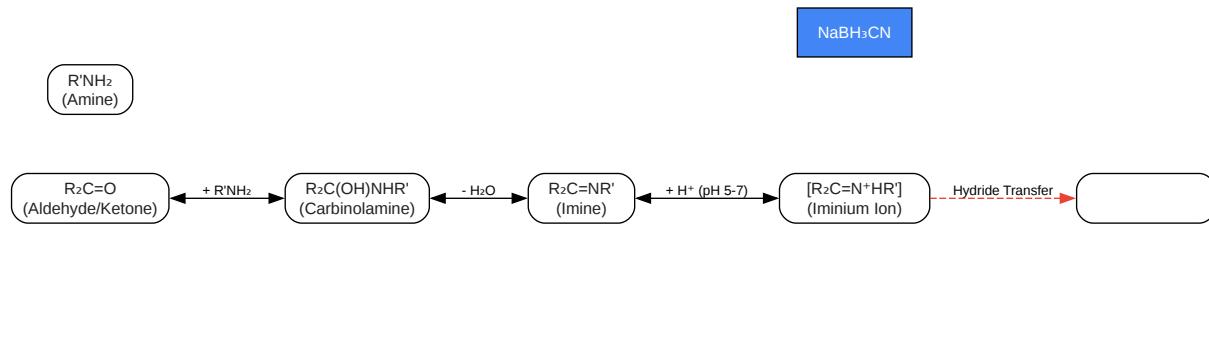
The Mechanism of Reductive Amination (The Borch Reaction)

The most significant application of NaBH₃CN is the reductive amination of aldehydes and ketones, often called the Borch reaction.[\[2\]](#) This reaction is a powerful one-pot method for synthesizing amines from carbonyl compounds.[\[3\]\[11\]](#) The success of this reaction hinges on the pH-dependent reactivity of NaBH₃CN.

At a neutral or slightly acidic pH (typically between 5 and 7), the following equilibria are established in a mixture of a carbonyl compound and an amine:

- The amine adds to the carbonyl to form a carbinolamine intermediate.
- The carbinolamine dehydrates to form an imine.
- In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion.

Under these conditions (pH ~5-7), NaBH₃CN is not reactive enough to reduce the aldehyde or ketone significantly. However, it is highly effective at reducing the electrophilic iminium ion.[\[11\]](#) The reaction rate for the reduction of the iminium ion is much faster than for the carbonyl group, allowing for the selective formation of the amine.[\[11\]\[12\]](#)

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Caption: The Borch Reaction workflow for reductive amination.

Part 3: Rise to Prominence in Synthesis

The publication of the Borch reaction transformed **sodium cyanoborohydride** from a chemical curiosity into an indispensable tool for organic synthesis.^[2] Its mildness, reliability, and high functional group tolerance made it ideal for use in the late stages of complex natural product and pharmaceutical syntheses.^[3]

Key Advantages in Drug Development:

- **Chemoselectivity:** NaBH₃CN will selectively reduce imines in the presence of more sensitive functional groups like esters, amides, lactones, nitriles, and epoxides, which would be reduced by stronger agents like lithium aluminum hydride or even sodium borohydride.^{[2][4]}
- **Mild Conditions:** The reaction proceeds under mild pH and temperature conditions, preserving stereocenters and preventing degradation of sensitive substrates.^[3]
- **One-Pot Efficiency:** The ability to combine the carbonyl compound, amine, and reducing agent in a single reaction vessel streamlines synthetic routes, improving overall yield and reducing waste.^[11]

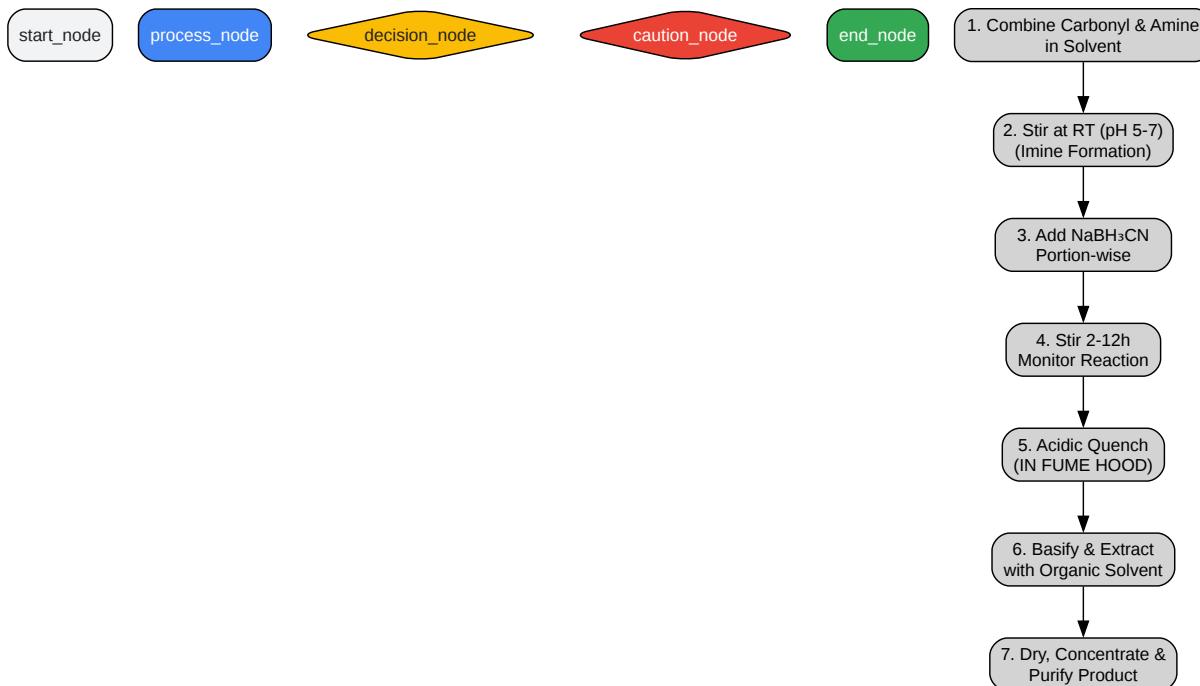
Beyond reductive amination, NaBH₃CN has also found applications in biochemistry for the modification of proteins and other macromolecules, as well as in other specialized organic transformations.^[7]

Part 4: A Practical Protocol for Reductive Amination

The following protocol provides a general, robust procedure for the one-pot reductive amination of an aldehyde or ketone.

Protocol 2: General Procedure for One-Pot Reductive Amination

- Step 1 (Setup): To a round-bottom flask, add the carbonyl compound (1.0 equiv) and the amine (1.0-1.2 equiv). Dissolve the mixture in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or THF.
- Step 2 (Imine Formation): Stir the solution at room temperature. The formation of the imine/iminium ion can be monitored by an appropriate method (e.g., TLC, NMR). For less reactive substrates, gentle heating or the addition of a catalytic amount of acetic acid can facilitate imine formation. The optimal pH for this step is typically between 5 and 7.
- Step 3 (Reduction): Once imine formation is evident, add **sodium cyanoborohydride** (1.2-1.5 equiv) portion-wise to the stirred solution.^[8] A slight effervescence may be observed.
- Step 4 (Reaction): Continue stirring the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.
- Step 5 (Workup): Carefully quench the reaction by the slow addition of an acid (e.g., 1M HCl) until gas evolution ceases. Caution: This step must be performed in a well-ventilated fume hood as it will liberate toxic hydrogen cyanide gas.^[11]
- Step 6 (Extraction): Basify the aqueous solution with a base (e.g., NaOH) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Step 7 (Purification): Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

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Caption: Step-by-step workflow for a typical reductive amination.

Part 5: Safety and Handling

Sodium cyanoborohydride is a valuable reagent, but it requires careful handling due to its inherent hazards.

- Toxicity: NaBH_3CN is fatal if swallowed, inhaled, or in contact with skin.[2] It is a source of cyanide, and contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][11] All manipulations, especially acidic workups, must be conducted in a certified chemical fume hood.
- Flammability: It is a flammable solid.[2] Contact with water can liberate flammable gas.[2]
- Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.[2]

Conclusion

From its theoretical underpinnings in borane chemistry to its synthesis and popularization as a uniquely selective reducing agent, **sodium cyanoborohydride** has carved an indelible niche in the field of organic synthesis. Its discovery was a direct response to the need for greater control and finesse in chemical reactions, a need that is particularly acute in the realms of pharmaceutical and materials science. The development of safer synthetic routes and the elucidation of its pH-dependent mechanism, particularly in the context of the Borch reaction, cemented its role as an essential tool. By understanding its history, properties, and practical application, researchers can continue to leverage the power of **sodium cyanoborohydride** to build the complex molecules that drive scientific innovation.

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